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Compound of Interest

Compound Name: 1-Phenylanthracene

Cat. No.: B167696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 1-
phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials
science and medicinal chemistry. Through a comprehensive review of crystallographic and
spectroscopic data, this document outlines the definitive three-dimensional structure and
electronic properties of the molecule. Detailed experimental protocols are provided for the key
analytical techniques employed in its structural elucidation.

Molecular Identity and Properties

1-Phenylanthracene is a tricyclic aromatic hydrocarbon substituted with a phenyl group at the
1-position. Its fundamental properties are summarized below.

Property Value Source

Molecular Formula C20H14 PubChem CID: 15817787[1]
Molecular Weight 254.33 g/mol PubChem CID: 15817787[1]
CAS Number 1714-09-6 PubChem CID: 15817787[1]
Appearance White to off-white solid

Crystallographic Analysis
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The definitive molecular structure of 1-phenylanthracene in the solid state was determined by
single-crystal X-ray diffraction. The crystallographic data provides precise measurements of
bond lengths, bond angles, and the overall molecular conformation.

Crystal Structure Data

The crystal structure of 1-phenylanthracene has been deposited in the Cambridge
Crystallographic Data Centre (CCDC) with deposition number 952057.[1] The key
crystallographic parameters are detailed in the table below.

Parameter Value

CCDC Deposition No. 952057

Empirical formula C20H14

Formula weight 254.31

Temperature 293(2) K

Wavelength 0.71073 A

Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions a=8.412(2) A, a =90°

b = 6.1360(14) A, B = 94.787(7)°

c =25.688(6) A, y = 90°

Volume 1318.5(5) A3
z 4
Calculated density 1.280 Mg/m3

Molecular Conformation

A significant feature of the 1-phenylanthracene structure is the dihedral angle between the
plane of the anthracene core and the phenyl substituent. This twist is a result of steric
hindrance between the phenyl group and the hydrogen atom at the 9-position of the
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anthracene moiety. In contrast, the isomer 9-phenylanthracene exhibits a larger dihedral angle
due to steric interactions with hydrogens at both the 1 and 8 positions.[2]

Spectroscopic Characterization

A suite of spectroscopic techniques is utilized to confirm the identity and elucidate the
electronic structure of 1-phenylanthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for determining the connectivity and chemical
environment of atoms in a molecule.[2]

1H NMR (CDCls, 400 MHz): The proton NMR spectrum of 1-phenylanthracene is expected to
show complex multiplets in the aromatic region (6 7.0-8.5 ppm).

13C NMR (CDCls, 101 MHz): The carbon NMR spectrum provides signals for each unique
carbon atom in the molecule, typically in the range of d 120-140 ppm for aromatic carbons.

Note: Specific, experimentally determined peak lists with assignments for 1-phenylanthracene
are not readily available in public databases as of the last update. The data for the isomer 9-
phenylanthracene is more commonly reported.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of the molecule, confirming the presence of
aromatic C-H and C=C bonds.

Wavenumber (cm—?) Assignment

3100-3000 Aromatic C-H stretching
1620-1450 Aromatic C=C stretching

900-675 Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 1-phenylanthracene.
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Technique Result Interpretation

Electron lonization (EI) m/z = 254 (M) Molecular ion peak

Experimental Protocols
Synthesis of 1-Phenylanthracene

A common synthetic route to 1-phenylanthracene is the Suzuki-Miyaura cross-coupling

reaction.

Reactants

Phenylboronic Acid

1-Bromoanthracene
Catalyst System
Base (e.g., K2COs) Reflux (e.g., 80-100 °C) Aq;eg:ll?a\zgsup Column Chromatography 1-Phenylanthracene

Pd(PPhs)s

Solvent

Toluene/Ethanol/Water

Click to download full resolution via product page

Synthetic workflow for 1-phenylanthracene.
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Procedure:

To a solution of 1-bromoanthracene (1.0 equiv) in a suitable solvent mixture (e.g., toluene,
ethanol, and water) is added phenylboronic acid (1.2 equiv).

e A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05
equiv), and a base, such as potassium carbonate (2.0 equiv), are added to the mixture.

e The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon)
for several hours until the starting material is consumed, as monitored by thin-layer
chromatography (TLC).

e Upon completion, the reaction is cooled to room temperature and subjected to an aqueous
workup. The organic layer is separated, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford 1-
phenylanthracene as a solid.

Single-Crystal X-ray Diffraction
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Single Crystal Growth
(e.g., slow evaporation)

'

Crystal Selection &
Mounting

X-ray Diffraction
Data Collection

Structure Solution
(e.g., direct methods)

'

Structure Refinement
(full-matrix least-squares)

'

Click to download full resolution via product page

Workflow for single-crystal X-ray diffraction.

Procedure:

o Crystal Growth: Single crystals of 1-phenylanthracene are grown by slow evaporation of a
saturated solution in a suitable solvent (e.g., dichloromethane/hexane).

o Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is
collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka, A
=0.71073 A) and a detector.
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e Structure Solution and Refinement: The structure is solved by direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen

atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Procedure:
o A sample of 1-phenylanthracene (~5-10 mg) is dissolved in deuterated chloroform (CDClIs,
~0.7 mL) in an NMR tube.
e 1H and 3C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

e The chemical shifts are referenced to the residual solvent peak (CDCls: 8H = 7.26 ppm, 8C =

77.16 ppm).
Logical Relationships in Structural Elucidation

The elucidation of the molecular structure of 1-phenylanthracene is a confirmatory process

where data from multiple analytical techniques converge to provide a consistent and

unambiguous assignment.
Spectroscopic Analysis
(NMR, IR, MS)

Single-Crystal X-ray /
Diffraction ]

Confirmed Molecular Structure

(Connectivity, Conformation,
Bonding)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b167696?utm_src=pdf-body-img
https://www.benchchem.com/product/b167696?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylanthracene
https://www.benchchem.com/jp/product/b167696
https://www.chemicalbook.com/SpectrumEN_602-55-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_602-55-1_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/9-Phenylanthracene
https://www.benchchem.com/product/b167696#1-phenylanthracene-molecular-structure-elucidation
https://www.benchchem.com/product/b167696#1-phenylanthracene-molecular-structure-elucidation
https://www.benchchem.com/product/b167696#1-phenylanthracene-molecular-structure-elucidation
https://www.benchchem.com/product/b167696#1-phenylanthracene-molecular-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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